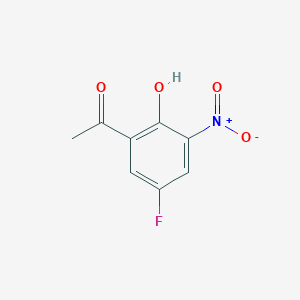

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Description

Significance as a Chemical Entity in Research Contexts

The scientific importance of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone lies primarily in its role as a versatile intermediate for creating novel chemical entities. The presence of three distinct functional groups—ketone, hydroxyl, and nitro—on a fluorinated aromatic ring allows for a wide array of chemical transformations. Researchers utilize this compound in multi-step syntheses to construct complex heterocyclic systems and other targeted organic molecules.

For instance, it can be used in reactions such as catalytic hydrogenation to selectively reduce the nitro group, preparing compounds like 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. sigmaaldrich.com The synthesis of the compound itself is typically achieved through the nitration of 5-fluoro-2-hydroxy-acetophenone. amerigoscientific.comsigmaaldrich.com A common method involves using a mixture of concentrated nitric and sulfuric acids at low temperatures. prepchem.com

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 70978-39-1 |

| Molecular Formula | C8H6FNO4 |

| Molecular Weight | 199.14 g/mol |

| Melting Point | 87-90 °C |

| Appearance | Crystalline solid |

| Assay Purity | ≥98% |

This data is compiled from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.com

Overview of Research Trajectories for Fluorinated Nitroacetophenone Derivatives

The broader class of fluorinated nitroacetophenone derivatives, to which this compound belongs, is a focal point of significant research, particularly in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules is a well-established strategy to modulate their biological and physical properties. Fluorine can enhance metabolic stability, improve bioavailability, and alter the electronic characteristics of a molecule. researchgate.netmdpi.com

Research into related compounds, such as 4′-fluoro-3′-nitroacetophenone, highlights the utility of this structural motif. This analog serves as a molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). ossila.com For example, it has been used to develop inhibitors of Trypanosoma cruzi, the parasite causing Chagas disease, and to create bicyclic heterocycles like chromene derivatives with potential anticancer activity. ossila.com

The general research trends for fluorinated nitroaromatic compounds involve:

Synthesis of Novel Derivatives: Chemists continuously explore new methods to synthesize and functionalize these compounds to create libraries of molecules for screening.

Medicinal Chemistry: A primary application is in drug discovery, where the fluorinated nitroacetophenone core is incorporated into larger molecules to enhance their therapeutic properties. ossila.comnih.gov

Materials Science: Fluorinated organic compounds are investigated for applications in materials science, owing to the unique properties conferred by the fluorine atom. nih.gov

The strategic placement of fluorine, nitro, and ketone groups provides a powerful platform for developing new chemical entities with tailored properties for a wide range of scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTPUCHIOSGVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374582 | |

| Record name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70978-39-1 | |

| Record name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Hydroxy 3 Nitroacetophenone

Classical Nitration Pathways of Acetophenone (B1666503) Scaffolds

The nitration of aromatic rings is a cornerstone of electrophilic aromatic substitution. nih.gov The reaction typically involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, which then acts as the electrophile. nih.gov

The success of the synthesis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone hinges on the directing effects of the substituents already present on the acetophenone ring. In the precursor molecule, 5-Fluoro-2'-hydroxyacetophenone, three groups influence the position of the incoming electrophile:

Hydroxyl Group (-OH): Located at the 2'-position, the hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgorganicchemistrytutor.com

Acetyl Group (-COCH₃): This group is a deactivating, meta-director because of its electron-withdrawing inductive and resonance effects. automate.video

Fluoro Group (-F): Positioned at the 5'-position, fluorine is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho, para-director because of electron donation from its lone pairs via resonance. wikipedia.org

The nitration occurs at the 3'-position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating acetyl group. The powerful ortho-directing effect of the hydroxyl group is the dominant factor, overriding the other influences and ensuring high regioselectivity for the desired product. libretexts.org The formation of other isomers is significantly minimized due to this concerted directive effect.

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts, such as other nitro-isomers or products of oxidation. For the nitration of activated systems like phenols, several factors are key. dergipark.org.tr

Low temperatures are critical. The nitration of 5-Fluoro-2'-hydroxyacetophenone is typically conducted between -15°C and -5°C. prepchem.com Maintaining a low temperature controls the reaction rate, preventing over-nitration and decomposition that can occur with highly activated aromatic rings. The dropwise addition of the nitrating mixture ensures that the temperature does not rise uncontrollably. prepchem.com

| Parameter | Condition | Rationale |

| Starting Material | 5-Fluoro-2'-hydroxyacetophenone | Precursor with directing groups for regioselectivity. |

| Nitrating Agent | Mixture of conc. HNO₃ and conc. H₂SO₄ | Generates the necessary nitronium ion (NO₂⁺) electrophile. |

| Solvent | Concentrated H₂SO₄ | Dissolves the substrate and facilitates nitronium ion formation. |

| Temperature | -15°C to -5°C | Controls reaction rate, enhances selectivity, and prevents side reactions. |

| Addition | Dropwise with stirring | Ensures consistent mixing and prevents localized overheating. |

| Work-up | Pouring into iced water | Quenches the reaction and precipitates the solid product. |

Fluorination Strategies within Acetophenone Derivatives

The synthesis of the key precursor, 5-Fluoro-2'-hydroxyacetophenone, can be accomplished through several distinct pathways. The choice of method often depends on the availability and cost of the initial starting materials.

One documented route begins with p-aminophenol. This multi-step synthesis involves:

Acetylation: p-Aminophenol is treated with acetic anhydride (B1165640) to protect both the amino and hydroxyl groups, forming 4-acetamidophenyl acetate (B1210297). google.com

Fries Rearrangement: The acetate undergoes a Fries rearrangement to move the acetyl group to the aromatic ring, yielding 2-acetyl-4-acetamidophenol. google.com

Hydrolysis: The acetamido group is hydrolyzed back to an amino group to give 2-acetyl-4-aminophenol. google.com

Diazotization and Fluorination: The resulting aminophenol derivative undergoes a diazotization reaction followed by fluorination (a Balz-Schiemann type reaction) using hydrogen fluoride (B91410) and sodium nitrite (B80452) to introduce the fluorine atom, yielding the final precursor. google.compatsnap.com

A more direct, though potentially lower-yielding, approach starts from 3-fluorophenol (B1196323) and introduces the acetyl group via a Friedel-Crafts acylation. However, this method can produce a mixture of isomers. tandfonline.com A practical pilot-scale method involves the selective hydrolysis of 2',4'-difluoroacetophenone, where a mixture of sodium hydroxide (B78521) and calcium hydroxide is used to replace one of the fluorine atoms with a hydroxyl group. tandfonline.com

Hydroxylation Techniques for Aromatic Systems

While the primary syntheses of the target compound's precursor often start with a phenol (B47542), direct hydroxylation of an aromatic ring is an area of significant research. nih.gov Selective hydroxylation is challenging but can be achieved using various biocatalytic or chemical methods. nih.gov

For related compounds, metal-promoted C-H hydroxylation has been demonstrated. For instance, copper-catalyzed systems using H₂O₂ as the oxidant can regioselectively hydroxylate unsymmetrical ketones when guided by imine directing groups. nih.gov Though not directly applied to this compound, these techniques represent modern approaches to introducing hydroxyl groups onto aromatic systems. nih.gov

Emerging Green Synthesis Approaches for Related Compounds

Traditional nitration methods using mixed acids generate significant acid waste, prompting research into more environmentally benign alternatives. dergipark.org.tr Green chemistry approaches focus on reducing hazardous waste, using catalytic methods, and employing safer reagents.

Catalytic oxidation offers a greener pathway for synthesizing key intermediates. The oxidation of substituted ethylbenzenes to their corresponding acetophenones is a well-studied alternative to Friedel-Crafts acylation, avoiding the use of stoichiometric Lewis acids. acs.orgacs.org This can be achieved using various homogeneous or heterogeneous catalysts with oxidants like molecular oxygen or hydrogen peroxide. acs.org

Furthermore, the oxidation of aromatic amines to nitroaromatic compounds presents an alternative to direct nitration. nih.govorganic-chemistry.org This transformation can be achieved using greener oxidants like hydrogen peroxide in the presence of various catalysts. mdpi.com A patented green synthesis for the related compound 2-hydroxy-3-nitroacetophenone involves the directional hydroxylation of m-nitroacetophenone via a catalytic oxidation reaction using a metal salt catalyst in a carboxylic acid solvent. google.com This method significantly improves the yield compared to classical nitration and separation techniques. google.com

Directional Hydroxylation Techniques

The synthesis of 2'-hydroxyacetophenones, the crucial precursors for the title compound and its analogues, often relies on methods that direct the position of functional groups rather than direct hydroxylation of a pre-formed acetophenone. The most prominent of these techniques is the Fries rearrangement, which serves as an effective intramolecular acylation strategy.

The Fries rearrangement converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a Brønsted acid. ajchem-a.comresearchgate.net The reaction proceeds by rearranging the acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions. By starting with a para-substituted phenolic ester (e.g., p-fluorophenyl acetate), the acyl group is directed to the ortho position, yielding the desired 2'-hydroxy-5'-substituted acetophenone structure. google.com The regioselectivity between the ortho and para products can be influenced by reaction conditions such as temperature and solvent. ajchem-a.com

An alternative approach that constitutes a more direct directional hydroxylation has also been developed. This method involves the catalytic oxidation of m-nitroacetophenone using a metal salt catalyst, such as divalent copper, nickel, or palladium acetate, in a carboxylic acid solvent. google.com This process directly hydroxylates the position ortho to the acetyl group and meta to the nitro group, yielding 2-hydroxy-3-nitroacetophenone. google.com This technique offers a different pathway where the nitro and acetyl groups are in place before the directional introduction of the hydroxyl group.

Synthesis of Related 5'-Substituted 2'-Hydroxy-3'-nitroacetophenone Analogues

The synthesis of analogues of this compound, where the 5'-position is substituted with groups like chloro, bromo, or methyl, generally follows a consistent multi-step pathway. patsnap.comgoogle.com This synthetic route leverages the Fries rearrangement of an appropriate phenolic ester, followed by a directed nitration.

The general synthetic scheme involves three main steps:

Acylation of a 4-substituted phenol: The synthesis begins with a phenol bearing the desired substituent (e.g., p-chlorophenol, p-bromophenol) which is acetylated using an acetylating reagent like acetic anhydride or acetyl chloride to form the corresponding phenolic ester (e.g., p-chlorophenyl acetate). patsnap.comgoogle.com

Fries Rearrangement: The resulting ester undergoes an intramolecular Fries rearrangement, typically catalyzed by a Lewis acid like anhydrous aluminum trichloride (B1173362) (AlCl₃). patsnap.comgoogle.com This reaction selectively forms the 5'-substituted-2'-hydroxyacetophenone intermediate. The reaction temperature is a critical parameter that can be optimized to maximize the yield of the desired product. patsnap.com

Nitration: The final step is the nitration of the 5'-substituted-2'-hydroxyacetophenone intermediate. This is typically achieved using a nitrating agent, such as nitric acid in a solvent like glacial acetic acid, which directs the nitro group to the 3'-position, ortho to the activating hydroxyl group and meta to the deactivating acetyl group. patsnap.comgoogle.comchemicalbook.com

This systematic approach allows for the production of a variety of analogues by simply changing the starting 4-substituted phenol.

The table below summarizes the synthesis of several key analogues.

| Final Product | Starting Material | Key Intermediate | Synthetic Steps |

|---|---|---|---|

| 5'-Chloro-2'-hydroxy-3'-nitroacetophenone | p-Chlorophenol | 5-Chloro-2-hydroxyacetophenone | 1. Acetylation of p-chlorophenol to p-chlorophenyl acetate. 2. Fries rearrangement using AlCl₃. 3. Nitration with a nitrating agent in glacial acetic acid. patsnap.com |

| 5'-Bromo-2'-hydroxy-3'-nitroacetophenone | p-Bromophenol | 5-Bromo-2-hydroxyacetophenone | 1. Acetylation of p-bromophenol. 2. Lewis acid-catalyzed Fries rearrangement. 3. Nitration using concentrated nitric acid. google.com |

| 2'-Hydroxy-5'-methyl-3'-nitroacetophenone | 2-Hydroxy-5-methylacetophenone | Not Applicable (Intermediate is the starting material) | Direct nitration of 2-hydroxy-5-methylacetophenone using nitric acid in acetic acid. chemicalbook.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Fluoro 2 Hydroxy 3 Nitroacetophenone

X-ray Crystallography Studies of Analogous Nitroacetophenone Derivatives

While specific crystallographic data for 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone is not extensively available in the public domain, significant insights can be drawn from the analysis of closely related analogous compounds. X-ray crystallography, a cornerstone technique for determining the three-dimensional arrangement of atoms in a crystalline solid, provides invaluable information on molecular geometry, conformation, and intermolecular interactions. Studies on derivatives such as 5-chloro-2-hydroxy-3-nitroacetophenone and other nitroacetophenones serve as excellent models for understanding the structural characteristics of this class of compounds.

Single-crystal X-ray diffraction (SC-XRD) is a powerful method that allows for the precise determination of the atomic positions within a molecule, yielding detailed information on bond lengths, bond angles, and torsional angles. For analogous compounds like 5-chloro-2-hydroxy-3-nitroacetophenone, SC-XRD studies have been instrumental in confirming their molecular structure. researchgate.netnih.gov These analyses typically reveal a nearly planar aromatic ring, a consequence of the sp² hybridization of the carbon atoms.

The substituents on the benzene (B151609) ring—the acetyl, hydroxyl, and nitro groups—exhibit distinct spatial arrangements and interactions. The hydroxyl and the carbonyl group of the acetophenone (B1666503) moiety often engage in a strong intramolecular hydrogen bond, forming a stable six-membered ring. This interaction significantly influences the planarity of that portion of the molecule. The nitro group is often observed to be slightly twisted out of the plane of the benzene ring due to steric hindrance with adjacent substituents. The precise bond lengths and angles determined by SC-XRD are crucial for validating theoretical models and understanding the electronic effects of the various functional groups.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify the crystalline phases of a bulk material. carleton.eduomicsonline.org Unlike SC-XRD, which requires a well-ordered single crystal, PXRD can be performed on a finely ground polycrystalline powder. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. omicsonline.org

For derivatives of nitroacetophenone, PXRD is employed to confirm the phase purity of a synthesized batch and to identify its crystal system (e.g., monoclinic, orthorhombic). Each peak in the diffractogram corresponds to a specific set of lattice planes, as described by Bragg's Law. carleton.edu The analysis of PXRD patterns for compounds such as 5-chloro-2-hydroxy-3-nitroacetophenone allows for the determination of unit cell parameters and confirms the crystalline nature of the material. researchgate.net This technique is essential for quality control and for studying polymorphism, where a compound can exist in multiple crystalline forms.

The interpretation of crystallographic data relies on a systematic numbering of the atoms within the molecule. For substituted acetophenones, the numbering typically follows IUPAC nomenclature conventions. The carbon atom of the carbonyl group is designated C=O, and the methyl carbon as C(methyl). The phenyl ring carbons are numbered from 1' to 6', starting from the carbon atom attached to the acetyl group (C1'). The substituents are then located according to this numbering scheme. For the subject compound, the structure would be numbered as follows: the acetyl group is at position 1', the hydroxyl group at 2', the nitro group at 3', and the fluoro group at 5'.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, typically appearing far downfield (δ > 10 ppm). This significant downfield shift is due to the strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

Aromatic Protons (Ar-H): The benzene ring contains two protons. The proton at the 4'-position and the proton at the 6'-position will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). Due to coupling with the adjacent fluorine atom at the 5'-position, these signals would likely appear as doublets or doublet of doublets. The electron-withdrawing effects of the nitro and acetyl groups would shift these protons downfield.

Methyl Protons (-CH₃): The three protons of the acetyl group's methyl moiety are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.5-2.7 ppm.

The following table provides an estimated ¹H NMR data profile based on known substituent effects.

| Chemical Shift (δ ppm) | Multiplicity | Proton Assignment |

| ~2.6 | Singlet | -COCH₃ |

| ~7.5 - 8.0 | Doublet of Doublets | H-4' |

| ~8.0 - 8.5 | Doublet of Doublets | H-6' |

| >12.0 | Singlet (broad) | -OH |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected.

Carbonyl Carbon (C=O): The carbon of the acetyl group's carbonyl is expected to be the most downfield signal, appearing around δ 195-205 ppm.

Aromatic Carbons (Ar-C): Six signals are anticipated for the aromatic carbons. The carbon bearing the fluorine (C-5') will show a large coupling constant (¹JC-F), resulting in a doublet. The carbons adjacent to the fluorine (C-4' and C-6') will exhibit smaller couplings (²JC-F). The chemical shifts will be influenced by the electronic nature of the substituents. The carbons attached to the electron-withdrawing nitro (C-3') and acetyl (C-1') groups will be shifted downfield, while the carbon attached to the electron-donating hydroxyl group (C-2') will be shifted upfield relative to unsubstituted benzene.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear as a singlet in the upfield region, typically around δ 25-30 ppm.

An estimated ¹³C NMR data table is presented below.

| Chemical Shift (δ ppm) | Carbon Assignment |

| ~200 | C=O |

| ~160 (d, ¹JC-F) | C-5' |

| ~155 | C-2' |

| ~135 | C-3' |

| ~130 | C-1' |

| ~125 (d, ²JC-F) | C-6' |

| ~120 (d, ²JC-F) | C-4' |

| ~28 | -COCH₃ |

Fluorine-19 (¹⁹F) NMR Spectral Considerations

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for the structural analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum is expected to provide key insights into the electronic environment of the fluorine atom on the aromatic ring.

The chemical shift (δ) of the fluorine atom is highly sensitive to the nature and position of other substituents on the benzene ring. In this compound, the fluorine atom is situated between a nitro group (a strong electron-withdrawing group) and an acetyl group (a moderately electron-withdrawing group), and para to a hydroxyl group (an electron-donating group). This substitution pattern will influence the electron density around the fluorine nucleus and, consequently, its resonance frequency.

Generally, the chemical shifts for aryl fluorides (Ar-F) appear in a specific region of the ¹⁹F NMR spectrum. The precise chemical shift for the fluorine atom in this compound would be influenced by the combined electronic effects of the hydroxyl, nitro, and acetyl substituents. While specific experimental data for this compound is not widely published, the chemical shift can be predicted to be in the typical range for fluorinated aromatic compounds. The electron-withdrawing nature of the adjacent nitro and acetyl groups would deshield the fluorine nucleus, likely causing a downfield shift relative to fluorobenzene. Conversely, the electron-donating hydroxyl group would have a shielding effect. The interplay of these factors determines the final chemical shift.

Furthermore, coupling between the ¹⁹F nucleus and neighboring aromatic protons (³JHF and ⁴JHF) would result in a splitting of the fluorine signal, likely appearing as a triplet or a doublet of doublets, depending on the magnitude of the coupling constants with the ortho and meta protons. This coupling information is invaluable for confirming the substitution pattern on the aromatic ring.

Table 1: Predicted ¹⁹F NMR Spectral Parameters for this compound

| Parameter | Predicted Value/Observation | Rationale |

| Chemical Shift (δ) | In the range of Ar-F compounds | Influenced by electronic effects of -OH, -NO₂, and -COCH₃ groups. |

| Multiplicity | Triplet or Doublet of Doublets | Coupling to ortho and meta protons on the aromatic ring. |

| Coupling Constants | ³JHF > ⁴JHF | Typical magnitude for ortho and meta H-F coupling. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the various functional groups within the molecule. Analysis of analogous compounds, such as 5-methyl-2-hydroxy-3-nitroacetophenone and 5-chloro-2-hydroxy-3-nitroacetophenone, can provide a strong basis for assigning the expected vibrational frequencies.

Key expected vibrational bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is anticipated for the phenolic hydroxyl group. The broadness is indicative of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The methyl C-H stretching of the acetyl group will likely be observed in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the acetophenone moiety is predicted to be in the range of 1650-1700 cm⁻¹. Its exact position is influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the adjacent hydroxyl group.

N-O Stretching: The nitro group will give rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C-F Stretching: A strong band for the C-F stretching vibration is expected in the region of 1100-1300 cm⁻¹.

C-C Aromatic Stretching: Vibrations of the aromatic ring are expected to produce several bands in the 1400-1600 cm⁻¹ region.

Table 2: Predicted FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Acetyl -CH₃ | C-H Stretch | 2850-3000 |

| Acetyl C=O | C=O Stretch | 1650-1700 (strong) |

| Nitro -NO₂ | Asymmetric N-O Stretch | 1500-1570 (strong) |

| Nitro -NO₂ | Symmetric N-O Stretch | 1300-1370 (strong) |

| Aromatic C-F | C-F Stretch | 1100-1300 (strong) |

| Aromatic C=C | C=C Stretch | 1400-1600 |

FT-Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O and O-H tend to give strong signals in FTIR, non-polar and symmetric bonds often produce more intense signals in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the aromatic ring and the nitro group. The symmetric stretching vibration of the nitro group is often more intense in the Raman spectrum compared to the asymmetric stretch. The aromatic ring vibrations, especially the ring breathing modes, are also typically strong in Raman. The C=O stretch will also be present, though potentially weaker than in the FTIR spectrum.

Table 3: Predicted Key FT-Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Nitro -NO₂ | Symmetric N-O Stretch | 1300-1370 | Strong |

| Aromatic Ring | Ring Breathing/Stretching | 1400-1600 | Strong |

| Acetyl C=O | C=O Stretch | 1650-1700 | Medium |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |

Mass Spectrometric Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (molecular weight: 199.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 199 under electron ionization (EI).

The fragmentation of the molecular ion would be dictated by the presence of the various functional groups. Predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for acetophenones is the alpha-cleavage of the methyl group from the acetyl moiety, leading to the formation of a stable acylium ion at m/z 184 (M-15). This is often a prominent peak.

Loss of an acetyl radical (•COCH₃): Cleavage of the entire acetyl group would result in a fragment at m/z 156 (M-43).

Loss of nitric oxide (•NO): Nitroaromatic compounds can lose •NO, which would lead to a fragment at m/z 169 (M-30).

Loss of nitrogen dioxide (•NO₂): Loss of the entire nitro group would result in a fragment at m/z 153 (M-46).

Loss of carbon monoxide (CO): Subsequent fragmentation of the acylium ion (m/z 184) could involve the loss of CO to give a fragment at m/z 156.

Table 4: Predicted Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment | Identity |

| 199 | [C₈H₆FNO₄]⁺ | Molecular Ion (M⁺) |

| 184 | [M - CH₃]⁺ | Acylium Ion |

| 169 | [M - NO]⁺ | Loss of Nitric Oxide |

| 156 | [M - COCH₃]⁺ or [M - CH₃ - CO]⁺ | Loss of Acetyl Radical or subsequent loss of CO |

| 153 | [M - NO₂]⁺ | Loss of Nitrogen Dioxide |

Chemical Reactivity, Mechanistic Studies, and Intermolecular Interactions of 5 Fluoro 2 Hydroxy 3 Nitroacetophenone

Functional Group Transformations and Reaction Pathways

The chemical profile of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone is characterized by the reactivity of its three primary functional groups: the nitro group, the hydroxyl group, and the acetyl group.

Reductive Processes of the Nitro Group

The nitro group on the aromatic ring is susceptible to reduction, a common transformation for nitroaromatic compounds. A significant application of this reaction is the synthesis of amino derivatives. For instance, this compound can be utilized as a precursor in the preparation of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. This transformation is typically achieved through catalytic hydrogenation, where the nitro group is selectively reduced to an amino group.

Nucleophilic and Electrophilic Substitution Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a key site for various chemical modifications. Although alcohols are generally poor leaving groups for direct nucleophilic substitution, their reactivity can be enhanced. One common strategy involves protonation of the hydroxyl group under strongly acidic conditions. This converts the -OH group into a better leaving group (-OH2+), facilitating substitution reactions.

Furthermore, the hydroxyl group can act as a nucleophile. It can be converted into esters or ethers through reactions with appropriate electrophiles. For example, esterification can occur with acyl chlorides or anhydrides, and etherification can be achieved using alkyl halides. The nucleophilicity of the phenolic oxygen is, however, modulated by the electron-withdrawing effects of the adjacent nitro and acetyl groups.

Oxidative Reactions Involving the Hydroxyl Functionality

The hydroxyl group in 2'-hydroxyacetophenones can undergo oxidative reactions. A notable example for this class of compounds is the Dakin oxidation. This reaction typically involves the use of alkaline hydrogen peroxide to convert ortho- or para-hydroxyaryl aldehydes or ketones into the corresponding dihydroxyaromatic compounds. In the case of a 2'-hydroxyacetophenone (B8834), this would result in the formation of a catechol derivative. Another oxidative pathway for 2'-hydroxyacetophenones involves reagents like thallium(III) nitrate, which can lead to various oxidation products. acs.org

Influence of Electron-Withdrawing Substituents on Reactivity (Nitro and Fluoro Effects)

The reactivity of the this compound molecule is profoundly influenced by the strong electron-withdrawing nature of the nitro and fluoro substituents. numberanalytics.comlibretexts.org

The nitro group is a powerful deactivating group for electrophilic aromatic substitution, exerting both a strong negative inductive effect (-I) and a negative resonance effect (-M). numberanalytics.comlibretexts.org This significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

These electron-withdrawing properties also enhance the acidity of the phenolic proton, making the hydroxyl group more acidic than that of phenol (B47542) itself. Conversely, these effects decrease the electron density on the carbonyl oxygen, potentially influencing its basicity and role as a hydrogen bond acceptor.

| Substituent | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Ring Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating |

| Fluoro (-F) | Strongly Withdrawing | Weakly Donating (+M) | Deactivating |

| Hydroxyl (-OH) | Withdrawing | Strongly Donating (+M) | Strongly Activating |

| Acetyl (-COCH₃) | Withdrawing | Withdrawing (-M) | Deactivating |

Intramolecular Hydrogen Bonding (IMHB) Dynamics and Conformational Equilibria

A critical structural feature of ortho-hydroxy aryl ketones like this compound is the presence of intramolecular hydrogen bonds (IMHB). researchgate.netresearchgate.net In this molecule, the hydroxyl group is positioned between two potential hydrogen bond acceptors: the oxygen of the acetyl group and one of the oxygens of the nitro group. This leads to a conformational equilibrium between two primary forms.

Studies on analogous compounds, such as 2-hydroxy-5-methyl-3-nitroacetophenone, have shown through DFT calculations that the isomer featuring an intramolecular hydrogen bond to the nitro group is more stable than the isomer with the hydrogen bond to the acetyl group. researchgate.net This preference can be attributed to the formation of a stable six-membered ring-like structure involving the hydrogen bond.

Solvent Polarity Effects on IMHB Transformation

The equilibrium between the different intramolecularly hydrogen-bonded conformers is highly sensitive to the surrounding environment, particularly the polarity of the solvent. nih.gov Research on similar 2-hydroxy-3-nitroacetophenone derivatives demonstrates that the transformation between IMHB forms is controlled by solvent polarity. researchgate.net

In non-polar solvents, the conformer with the hydrogen bond to the nitro group is generally favored. However, as the polarity of the solvent increases, the equilibrium can shift to favor the conformer with the hydrogen bond to the acetyl group. This shift occurs because the latter conformer often possesses a significantly higher dipole moment and is therefore better stabilized by polar solvent molecules. researchgate.net The interaction between the solute and solvent molecules can disrupt the weaker IMHB or stabilize the more polar conformational state.

| Solvent Polarity | Favored IMHB Conformer | Reasoning |

|---|---|---|

| Low (e.g., Hexane) | O-H···O (Nitro) | Generally the thermodynamically more stable isolated conformer. |

| High (e.g., DMSO) | O-H···O (Acetyl) | The conformer with the H-bond to the acetyl group is more polar and is stabilized by polar solvents. |

Computational Assessment of Isomeric Stability

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the isomeric stability of substituted acetophenones. For compounds structurally similar to this compound, such as other halogenated ortho-hydroxy nitroacetophenones, DFT calculations have been used to determine the potential energy surfaces for the rotation of functional groups. These studies indicate that the presence of an intramolecular hydrogen bond between the hydroxyl and acetyl groups is a significant stabilizing feature.

The stability of different conformers is assessed by calculating the energy barriers for the rotation of the nitro and hydroxyl groups. For related ortho-hydroxyacetophenones, it has been shown that different conformers can exist based on the orientation of these groups. The most stable conformer is typically the one where the intramolecular hydrogen bond is maintained. The rotation of the nitro group is a key dynamic process, and its potential energy curve, as calculated by DFT, can reveal the energy barriers to this rotation. The disorientation of the nitro group in some crystal polymorphs suggests that these dynamics can be significant even in the solid state. nih.gov

Below is an illustrative table representing the type of data that would be generated from a DFT study on the isomeric stability of this compound, based on findings for analogous compounds.

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle (°) | Hydrogen Bond Length (Å) |

| A (Planar, H-bonded) | 0 | 0 (O=C-C=C) | ~1.8 |

| B (Nitro group rotated 90°) | Calculated Energy Barrier | 90 (C-C-N-O) | - |

| C (Hydroxyl group rotated) | Calculated Energy Barrier | 180 (C-C-O-H) | No H-bond |

Note: The values in this table are illustrative and represent the type of data expected from computational analysis.

Solution-Phase Interactions and Thermodynamic Parameters

The behavior of this compound in solution is governed by a combination of solute-solvent and solute-solute interactions. These interactions can be probed using techniques such as viscometric, volumetric, and ultrasonic measurements in various solvents. researchgate.net

The nature of the solvent plays a crucial role in the solvation of this compound. In polar solvents, strong dipole-dipole interactions are expected between the polar functional groups of the solute (nitro, hydroxyl, acetyl) and the solvent molecules. The study of related compounds like 5-chloro-2-hydroxy-3-nitroacetophenone in N,N-dimethylformamide (DMF) has shown strong solute-solvent interactions. researchgate.net The positive apparent molar volumes observed in such studies suggest efficient packing of the solvent molecules around the solute. nih.gov

The strength of these interactions is influenced by the solvent's polarity, hydrogen bonding capability, and viscosity. The presence of the fluorine atom can further modulate these interactions through its high electronegativity, potentially influencing the hydrogen bonding capacity of the adjacent hydroxyl group.

The solution behavior of this compound is dictated by a variety of intermolecular forces, including:

Hydrogen Bonding: The ortho-hydroxyl and acetyl groups can form strong intramolecular hydrogen bonds. In solution, there is a potential for intermolecular hydrogen bonding with protic solvents.

Dipole-Dipole Interactions: The nitro and acetyl groups impart a significant dipole moment to the molecule, leading to strong interactions with polar solvent molecules.

The interplay of these forces affects various thermodynamic parameters. For instance, studies on similar molecules have shown that with increasing concentration, solute-solute interactions may become more prominent, leading to a decrease in the apparent molar volume as the solvent becomes saturated. nih.gov

An illustrative data table for thermodynamic parameters in a given solvent at different temperatures is presented below, based on studies of analogous compounds.

| Temperature (K) | Apparent Molar Volume (m³/mol) | Viscosity B-coefficient (m³/mol) |

| 298.15 | Positive Value | Positive Value |

| 303.15 | Slightly Increased Value | Slightly Decreased Value |

| 308.15 | Further Increased Value | Further Decreased Value |

Note: This table illustrates the expected trends in thermodynamic parameters based on the behavior of similar compounds in solution.

Nitro-Group Dynamics in Ortho-Hydroxyacetophenones

The dynamics of the nitro group in ortho-hydroxyacetophenones are a subject of significant interest due to their influence on the molecule's electronic properties and crystal packing. In this compound, the nitro group is conjugated with the benzene (B151609) ring, which would suggest a relatively high barrier to rotation. However, studies on structurally similar compounds like 5-chloro-3-nitro-2-hydroxyacetophenone have revealed that the nitro group can exhibit considerable dynamics. researchgate.net

DFT calculations on related molecules have been employed to map the potential energy surface for the rotation of the nitro group. uni.lu These studies help in estimating the energy barriers for this rotation. The crystal structure of some related compounds has shown a disoriented position for the nitro group, pointing to significant dynamics even in the solid state. nih.gov The packing of molecules in the crystal lattice can either facilitate or hinder this rotation. For instance, in one polymorphic form of a related compound, the nitro groups are able to rotate, while in another, the packing blocks this rotation. nih.gov The interplay between intramolecular forces, such as the hydrogen bond, and intermolecular packing forces dictates the observed dynamics of the nitro group.

Advanced Physico Chemical Characterization and Materials Research Relevance

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the behavior of materials as a function of temperature. These techniques are fundamental in determining the stability, purity, and phase transitions of a compound.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal transitions of a material. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify events like melting, crystallization, and glass transitions. For 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a DSC analysis would precisely determine its melting point and associated enthalpy of fusion. It could also reveal any polymorphic phase transitions—changes from one crystalline structure to another—which are critical for applications in pharmaceuticals and electronics.

Hypothetical DSC Data for this compound: This table is illustrative and not based on experimental results.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | Data Not Available | Data Not Available | Data Not Available |

| Crystallization | Data Not Available | Data Not Available | Data Not Available |

Dilatometry for Volume Change Analysis

Dilatometry measures the dimensional changes of a material as a function of temperature. This technique is essential for determining the coefficient of thermal expansion (CTE), a key parameter in materials engineering, especially when designing composite materials or devices where thermal stress matching is important. For this compound, dilatometry would provide insights into how its volume responds to heating and cooling, which is vital for understanding its mechanical stability and compatibility with other materials in a layered device.

Dielectric Properties Investigation

The study of dielectric properties involves analyzing how a material responds to an external electric field. These properties are fundamental to a material's application in electronic components like capacitors, insulators, and semiconductors. For an organic compound like this compound, the presence of polar functional groups (-OH, -NO₂, C=O) suggests it may exhibit interesting dielectric behavior. Investigations would typically measure the dielectric constant and dielectric loss as a function of frequency and temperature. This data would help ascertain its potential for use in electronic devices, for instance, as a gate dielectric in organic field-effect transistors (OFETs).

Optical Properties and Nonlinear Optical Characterization

The optical properties of materials are central to their use in optoelectronic applications such as lasers, sensors, and optical switching. The nitro (-NO₂) group, being a strong electron-withdrawing group, can impart significant nonlinear optical (NLO) properties to organic molecules.

Third-Order Nonlinear Optical Absorption (Z-scan technique)

The Z-scan technique is a widely used method to measure the third-order nonlinear optical properties of materials, specifically the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). In a typical Z-scan experiment, a sample is moved along the propagation path (the z-axis) of a focused laser beam, and the transmittance is measured. For this compound, such a study could reveal its potential for applications in optical limiting, where a material's transmittance decreases with increasing laser intensity, protecting sensitive optical sensors or human eyes.

Hypothetical Z-scan Parameters for this compound: This table is illustrative and not based on experimental results.

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Nonlinear Absorption Coefficient | β | Data Not Available | cm/GW |

| Nonlinear Refractive Index | n₂ | Data Not Available | cm²/W |

| Third-Order Susceptibility | χ⁽³⁾ | Data Not Available | esu |

Photoluminescence Spectral Analysis

Photoluminescence (PL) spectroscopy is a technique that examines the light emitted from a material after it has absorbed photons. The resulting spectrum provides information about the electronic structure and excited states of the molecule. A PL analysis of this compound would identify its emission wavelength(s), quantum yield, and excited-state lifetime. These findings are crucial for assessing its suitability for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other photonic applications. The emission color and efficiency would be key determinants of its potential in this area.

Mechanical Properties Assessment (e.g., Microhardness Testing)

A thorough review of available scientific literature and materials science databases indicates that specific research on the mechanical properties of this compound, including assessments such as microhardness testing, has not been publicly documented. While the broader class of acetophenone (B1666503) derivatives is utilized in the development of various materials, including resins and polymers, specific quantitative data on the mechanical characteristics of this particular compound is not available in the reviewed sources.

Consequently, no detailed research findings or data tables concerning the microhardness or other mechanical attributes of this compound can be presented at this time. The focus of existing research on this and structurally similar compounds has primarily been on their synthesis, chemical reactivity, and potential applications in medicinal chemistry and as building blocks for other organic molecules.

Applications and Derivatization in Advanced Organic Synthesis and Functional Materials

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone serves as a foundational building block in organic synthesis due to the distinct reactivity of its functional groups. sigmaaldrich.comamerigoscientific.com The presence of ortho-hydroxyl and acetyl groups, along with nitro and fluoro substituents on the aromatic ring, allows for a wide array of chemical transformations. These groups can be selectively targeted to construct more intricate molecular architectures.

One of the primary transformations is the reduction of the nitro group. Catalytic hydrogenation of this compound yields 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. sigmaaldrich.com This resulting amino derivative is a crucial intermediate for synthesizing a variety of compounds, including pharmaceuticals and heterocyclic structures. The amino group can undergo diazotization, acylation, and condensation reactions, further expanding its synthetic potential.

The compound's utility as a starting material is highlighted in Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. mdpi.com Acetophenones, in general, are valuable starting points for the synthesis of natural product analogs such as flavones, chalcones, and coumarins. mdpi.com

Table 1: Key Transformations and Resulting Intermediates

| Starting Material | Reaction | Product | Significance |

|---|---|---|---|

| This compound | Catalytic Hydrogenation | 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone | Precursor for heterocycles, dyes, and ligands. sigmaaldrich.com |

| This compound | Condensation with Aldehydes | Chalcone (B49325) derivatives | Intermediates for synthesizing flavones and other flavonoids. researchgate.net |

Precursor in Chromone (B188151) Synthesis and Chromone-Based Derivatives

The 2-hydroxyacetophenone (B1195853) moiety is a classic precursor for the synthesis of chromones (1-benzopyran-4-ones), a class of heterocyclic compounds with significant pharmacological and biological activities. ijrpc.comresearchgate.net this compound is well-suited for this role, providing a scaffold that leads to substituted chromone derivatives.

The synthesis typically involves a condensation reaction between the 2-hydroxyacetophenone and a suitable one-carbon synthon, followed by cyclization. A common method is the Baker-Venkataraman rearrangement or Claisen-Schmidt condensation to form a chalcone intermediate, which is then oxidatively cyclized to the chromone ring. researchgate.netijrpc.com The fluorine and nitro groups on the resulting chromone structure can significantly influence its biological activity and physicochemical properties. researchgate.net For example, fluorinated nitroacetophenones are utilized for synthesizing bicyclic heterocycles like chromene derivatives. ossila.com

Table 2: General Steps in Chromone Synthesis

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation | The 2-hydroxyacetophenone reacts with an aromatic aldehyde in the presence of a base (e.g., KOH) to form a chalcone. |

| 2 | Cyclization | The intermediate chalcone undergoes oxidative cyclization, often using reagents like iodine in DMSO, to form the chromone ring. |

The resulting fluoro- and nitro-substituted chromones are valuable in medicinal chemistry, with applications as enzyme inhibitors and anticancer agents. researchgate.net

Ligand Synthesis for Coordination Chemistry and Metal Complex Formation

The ortho-hydroxyacetyl functional arrangement in this compound, along with the potential to convert the nitro group to an amino group, makes it an excellent precursor for synthesizing multidentate ligands. These ligands can form stable coordination complexes with a variety of metal ions.

A common strategy involves the synthesis of Schiff base ligands. The ketone group of this compound or its amino derivative can be condensed with various amines or hydrazides to form Schiff bases. semanticscholar.orgresearchgate.net These ligands, containing nitrogen and oxygen donor atoms, can chelate with metal ions such as VO(IV), Cr(III), Mn(III), and Fe(III). semanticscholar.org The resulting metal complexes have potential applications in catalysis and material science. For instance, similar Schiff base complexes derived from substituted hydroxyacetophenones have been studied for their catalytic activity in oxidation reactions. semanticscholar.org

The coordination often occurs through the deprotonated phenolic oxygen and the azomethine nitrogen atom of the Schiff base. nih.gov The presence of the electron-withdrawing nitro and fluoro groups can modulate the electron density on the donor atoms, thereby influencing the stability and reactivity of the metal complexes.

Integration into Polymer Chemistry for Enhanced Material Properties

While direct polymerization of this compound is not common, its functional groups allow it to be integrated into polymers as a monomer or a modifying agent. The hydroxyl group can be used in step-growth polymerization to form polyesters or polyethers.

More significantly, the fluorine atom can impart desirable properties to polymers, such as enhanced thermal stability, chemical resistance, and specific optical properties. Aromatic nitro compounds can also be used as precursors for polyamines or be involved in nucleophilic aromatic substitution reactions during polymerization. The synthesis of high-performance polymers often involves monomers containing fluoro and nitro groups, which activate the molecule for nucleophilic substitution polymerization. This approach is used to create materials like poly(aryl ether ketone)s (PEEK), known for their robustness.

Applications in Analytical Chemistry as Reagents

Compounds with the ability to form colored or fluorescent complexes with specific analytes are valuable in analytical chemistry. This compound and its derivatives, particularly the chromones synthesized from it, have potential in this area.

Chromone derivatives are known for their fluorescent properties and have been used as fluorescent probes. ijrpc.com The complexation of ligands derived from this acetophenone (B1666503) with metal ions can lead to distinct color changes, forming the basis for colorimetric sensors. The specific substituents (F, NO2, OH) can be tuned to achieve selectivity for certain metal ions. For example, Schiff bases derived from similar structures act as chemosensors for detecting specific ions.

Development of Specialized Chemical Dyes and Pigments

The structure of this compound contains a chromophore (the nitrobenzene (B124822) system), making it a precursor for dyes and pigments. primescholars.com The synthetic versatility of this compound allows for the extension of its conjugated system, a key requirement for creating colored compounds.

A primary route to synthesizing dyes is through the reduction of the nitro group to an amine, followed by diazotization and coupling with an electron-rich aromatic compound (e.g., a phenol (B47542) or aniline (B41778) derivative). This process yields highly colored azo dyes. researchgate.net The specific shade and properties of the dye can be fine-tuned by altering the coupling partner and the substituents on the aromatic rings. The fluorine atom can enhance the stability and brightness of the resulting dye.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone |

| 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone |

| 2-hydroxy-5-methyl-3-nitro acetophenone |

| 4′-fluoro-3′-nitroacetophenone |

| 5-fluoro-2-hydroxy-acetophenone |

| Chromone |

| Flavones |

| Chalcones |

| Coumarins |

| Poly(aryl ether ketone) (PEEK) |

Computational Chemistry and Theoretical Modeling Studies of 5 Fluoro 2 Hydroxy 3 Nitroacetophenone

Quantum Chemical Calculations (e.g., Density Functional Theory)

The electronic structure of a molecule, particularly the distribution and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for determining its reactivity and electronic properties. For 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, the presence of strong electron-withdrawing groups (nitro -NO₂ and fluoro -F) and an electron-donating group (hydroxyl -OH) significantly influences the electronic landscape.

DFT studies on analogous compounds indicate that the HOMO is typically localized on the phenyl ring and the electron-donating hydroxyl group, while the LUMO is predominantly situated over the electron-withdrawing nitro group and the acetyl moiety. uaeu.ac.ae This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. semanticscholar.org Based on analyses of similar nitroaromatic compounds, the predicted electronic properties can be summarized as follows.

Table 1: Predicted Electronic Properties of this compound (Based on Analogous Compounds)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -2.5 to -3.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.0 eV | Correlates with chemical reactivity and stability. semanticscholar.org |

| HOMO Localization | Phenyl ring, hydroxyl (-OH) group | Site for electrophilic attack. uaeu.ac.ae |

| LUMO Localization | Nitro (-NO₂) group, acetyl (-COCH₃) group | Site for nucleophilic attack. uaeu.ac.ae |

Theoretical vibrational analysis using DFT is a standard method for assigning and predicting the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net

For this compound, key vibrational modes can be predicted based on studies of 2'-hydroxyacetophenone (B8834) derivatives and other nitro-substituted aromatics. nih.govnih.gov The strong intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen of the acetyl group is expected to cause a significant redshift (lowering of frequency) of the O-H stretching vibration.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| Acetyl Group | C=O Stretch | 1640 - 1660 | Lowered due to intramolecular H-bond. |

| Hydroxyl Group | O-H Stretch | 3100 - 3300 | Broad and redshifted due to strong H-bond. |

| Nitro Group | Asymmetric NO₂ Stretch | 1520 - 1550 | Characteristic strong absorption. |

| Nitro Group | Symmetric NO₂ Stretch | 1340 - 1370 | Characteristic strong absorption. |

| Aromatic Ring | C-F Stretch | 1200 - 1250 | Strong absorption typical for aryl fluorides. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands expected. |

Molecular Dynamics (MD) Simulations for Binding Interactions

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is largely dictated by the orientation of the acetyl and nitro groups and the presence of a strong intramolecular hydrogen bond. Studies on the closely related 2'-hydroxyacetophenone and its nitro-derivatives have shown that the molecule is predominantly planar. nih.govnih.gov This planarity is enforced by a strong O-H···O=C hydrogen bond between the 2'-hydroxyl proton and the carbonyl oxygen of the acetyl group.

Theoretical calculations on these analogs have explored the potential energy surfaces for the rotation of the hydroxyl, acetyl, and nitro groups. nih.gov The rotation of the hydroxyl group to break the intramolecular hydrogen bond is energetically highly unfavorable. The barrier to internal rotation of the methyl group within the acetyl moiety has been determined for 2'-hydroxyacetophenone to be approximately 565 cm⁻¹. nih.gov For this compound, a similar planar conformation stabilized by the intramolecular hydrogen bond is expected to be the global minimum on the potential energy landscape. The primary conformational flexibility would arise from the rotation of the nitro group, though the barrier for this rotation is typically low in nitroaromatic compounds. nih.gov

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor. Given the chemical functionalities of this compound, it could potentially interact with various biological targets. For instance, nitroaromatic compounds have been evaluated for activities related to inflammation and signaling pathways. nih.govmdpi.com

A hypothetical docking study could target an enzyme like cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS). The docking results would likely show the molecule forming several key interactions within the active site:

Hydrogen Bonds: The hydroxyl and nitro groups are potent hydrogen bond donors and acceptors, respectively. The carbonyl oxygen can also act as an acceptor.

π-π Stacking/π-Alkyl Interactions: The aromatic ring can interact favorably with aromatic residues (e.g., Phenylalanine, Tyrosine) or alkyl side chains (e.g., Leucine, Valine) in the protein's binding pocket. mdpi.com

Table 3: Hypothetical Molecular Docking Interactions for this compound

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond | 2'-Hydroxyl (-OH) | Asp, Glu, Ser | -6.0 to -8.0 |

| Hydrogen Bond | 3'-Nitro (-NO₂) | Arg, Lys, His | |

| Hydrogen Bond | Acetyl Carbonyl (C=O) | Arg, Asn, Gln | |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp | |

| Halogen Bond | 5'-Fluoro (-F) | Backbone Carbonyls |

Theoretical Prediction of Structure-Reactivity Relationships

Theoretical calculations are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural or physicochemical properties with its biological activity or toxicity. mdpi.comresearchgate.net For nitroaromatic compounds, QSAR studies are particularly important due to their widespread use and potential environmental impact. nih.govnih.gov

Key molecular descriptors for this compound can be calculated using DFT to predict its reactivity:

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and global electrophilicity index (ω) can be derived from HOMO and LUMO energies to quantify the molecule's resistance to charge transfer and its propensity to accept electrons. asianpubs.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. The negative potential regions (typically around the nitro and carbonyl oxygens) indicate sites susceptible to electrophilic attack, while positive regions (around the hydroxyl proton) are prone to nucleophilic attack.

Quantum Chemical Descriptors: Properties such as dipole moment, polarizability, and specific atomic charges can be used as inputs for QSAR models to predict endpoints like mutagenicity or toxicity, which are common concerns for nitroaromatic compounds. nih.govresearchgate.net The combination of electron-withdrawing groups suggests that this molecule would have a significant electrophilic character. asianpubs.org

Future Research Directions and Potential Scientific Impact

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone will likely focus on novel and sustainable synthetic routes that address the limitations of current industrial processes. While traditional methods for producing acetophenone (B1666503) derivatives, such as the Hock process, are effective, they often generate significant byproducts. nih.gov There is a pressing need for greener alternatives. nih.gov

Key areas of exploration include:

Catalytic Innovations: The development of novel catalytic systems is crucial. For instance, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) have shown high activity and selectivity in the hydrodeoxygenation of acetophenone derivatives. d-nb.info Future work could adapt such catalysts for the specific synthesis or modification of this compound, aiming for high yields under mild conditions. d-nb.info The use of ionic liquids as sustainable solvents and catalysts in reactions like the reduction of acetophenone also presents a promising avenue for cleaner production processes. mdpi.comresearchgate.net

Flow Chemistry and Microreactors: Continuous flow synthesis using microreactors offers significant advantages over traditional batch processes, including enhanced safety, better process control, and easier scalability. researchgate.netgoogleapis.com Investigating the synthesis of this compound and its derivatives in continuous flow systems could lead to more efficient and safer manufacturing processes. researchgate.netgoogleapis.com

Biocatalysis: The use of enzymes, such as ethylbenzene (B125841) dehydrogenase, in the synthesis of acetophenone derivatives represents a highly sustainable approach. taylorandfrancis.com Future research could explore the discovery or engineering of enzymes capable of regioselective nitration and hydroxylation of fluorinated acetophenones, offering a green pathway to the target molecule.

The scientific impact of these research directions lies in the potential to develop economically viable and environmentally friendly methods for producing this and other valuable chemical intermediates, aligning with the principles of green chemistry.

Advanced Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic protocols and designing new transformations. Future research should employ a combination of experimental and computational techniques to unravel the intricate details of its reactivity.

Key areas for mechanistic investigation include:

Electrophilic Aromatic Substitution: The nitration of acetophenone is a classic example of electrophilic aromatic substitution, where the acetyl group directs the incoming nitro group primarily to the meta position. automate.video The presence of both a fluorine and a hydroxyl group on the aromatic ring of the precursor, 5-fluoro-2-hydroxyacetophenone, introduces competing directing effects and complex reactivity patterns. Fluorobenzene itself exhibits anomalous reactivity in electrophilic aromatic substitution compared to other halobenzenes. acs.org Detailed kinetic and computational studies are needed to fully understand the interplay of inductive and resonance effects of the substituents, which govern the regioselectivity of the nitration to form this compound. acs.orgstudyx.ai

Nucleophilic Aromatic Substitution: The fluorine atom in this compound can potentially be displaced via nucleophilic aromatic substitution. Mechanistic studies could explore the kinetics and thermodynamics of such reactions, providing valuable data for synthetic applications where the fluorine atom is replaced by other functional groups.

Photoreactivity: Substituted acetophenones are known to have interesting photochemical properties. acs.org Investigations into the photophysical and photochemical behavior of this compound could reveal novel reaction pathways and potential applications in photochemistry and materials science.

The scientific impact of these studies will be a more profound understanding of how multiple substituents on an aromatic ring influence reactivity, enabling more precise control over chemical reactions and the rational design of new synthetic methodologies.

Design and Synthesis of Highly Functionalized Derivatives

This compound is a valuable scaffold for the synthesis of more complex and highly functionalized molecules. Its three distinct functional groups—ketone, nitro, and fluoro—offer multiple points for chemical modification.

Future research in this area will likely focus on:

Heterocyclic Synthesis: Acetophenone and its derivatives are key precursors in the synthesis of a wide array of heterocyclic compounds. researchgate.nettsijournals.com The functional groups of this compound can be strategically manipulated to construct various heterocyclic rings, such as pyrazoles, oxazines, and thiazines. tsijournals.comthieme-connect.com For example, the ketone can undergo condensation reactions, while the nitro group can be reduced to an amine, which can then participate in cyclization reactions. researchgate.netthieme-connect.com

Diversity-Oriented Synthesis (DOS): Using this compound as a starting material, DOS strategies can be employed to rapidly generate libraries of structurally diverse compounds. semanticscholar.org This approach is particularly valuable in drug discovery for identifying new bioactive molecules. semanticscholar.org

Functional Group Interconversion: Systematic studies on the selective transformation of the ketone, nitro, and fluoro groups will expand the synthetic utility of this compound. For instance, selective reduction of the nitro group to an amine yields 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone, a key intermediate for further functionalization. The development of chemoselective reactions that target one functional group while leaving the others intact is a key challenge and a significant area for future research.

The scientific impact of this research will be the creation of novel molecules with potentially valuable biological activities or material properties, expanding the chemical space accessible from this versatile building block.

Investigation of Interdisciplinary Applications in Materials Science

The unique electronic and structural features of this compound suggest its potential for applications beyond traditional organic synthesis, particularly in the field of materials science.

Future research could explore its use in:

High-Performance Polymers: Acetophenone derivatives are precursors to high-performance polymers like poly(ether ketone)s (PEK). studyraid.com The incorporation of the fluoro and nitro functionalities from this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. numberanalytics.com

Liquid Crystals: Acetophenone derivatives can act as core units (mesogens) in liquid crystals. studyraid.com The polarity and rigidity imparted by the nitro and fluoro groups could be exploited in the design of new liquid crystalline materials with tailored properties for display technologies.

Photoresist Materials: In the microelectronics industry, acetophenone derivatives are used as photoinitiators in photoresist formulations. studyraid.com The photochemical properties of this compound could be investigated for its potential application in advanced lithographic processes.

The scientific impact of these interdisciplinary investigations would be the development of new functional materials with tailored properties, driven by the unique chemical structure of this fluorinated and nitrated acetophenone derivative.

Computational Approaches for Rational Design and Discovery

Computational chemistry and in silico modeling are indispensable tools in modern chemical research. For this compound, computational approaches can accelerate the discovery and design of new derivatives and applications.

Future research directions include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are powerful tools for predicting the biological activity or toxicity of chemical compounds based on their molecular structure. nih.govnih.gov Given that nitroaromatic compounds are a significant class of environmental and industrial chemicals, developing QSAR models for derivatives of this compound can help in predicting their toxicological profiles and designing safer alternatives. researchgate.netmdpi.com These models can significantly reduce the need for extensive animal testing. researchgate.net

Molecular Modeling and Docking: For applications in drug discovery, molecular modeling can be used to design derivatives of this compound that can bind to specific biological targets. Computational techniques can predict the electronic properties and reactivity of fluorinated aromatic compounds, aiding in the design of new synthetic reactions. nih.govnumberanalytics.com

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be employed to study the mechanisms of reactions involving this compound in detail. dtu.dk These calculations can provide insights into transition states, reaction intermediates, and the factors controlling regioselectivity, complementing experimental studies. dtu.dk

The scientific impact of integrating computational approaches will be the acceleration of the research and development cycle, from the design of more efficient syntheses to the prediction of the properties and activities of novel derivatives, leading to a more rational and targeted approach to scientific discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, and how can reaction conditions be optimized?

- Methodology :

- Start with fluorinated acetophenone precursors (e.g., 4′-fluoro-3′-nitroacetophenone ) and employ selective nitration/hydroxylation steps.

- Optimize nitration regioselectivity by controlling temperature (0–5°C) and using mixed acids (HNO₃/H₂SO₄) to minimize byproducts .

- Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% as per industrial standards ).

- Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl at ~200 ppm) and FT-IR (C=O stretch ~1680 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- Validate molecular weight via HRMS (expected [M+H]⁺ at m/z 214.04) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology :

- Store at 2–8°C in amber vials to prevent photodegradation, as nitro groups are light-sensitive .

- Avoid prolonged exposure to moisture; use desiccants (silica gel) to suppress hydrolysis of the acetophenone moiety .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to model electrophilic substitution patterns, focusing on the electron-withdrawing effects of -NO₂ and -F groups .

- Compare predicted vs. experimental NMR shifts to validate computational models .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

- Methodology :

- Re-evaluate purity: Contradictory melting points (e.g., 34–37°C vs. 46–50°C in similar nitroacetophenones ) may arise from impurities. Use recrystallization (ethanol/water) and DSC for precise measurement.

- Solubility discrepancies: Test in aprotic solvents (DMF, DMSO) and correlate with logP values calculated via ChemAxon .